Physicochemical Profiling and Application Workflows of 7-Amino-5-fluoro-8-quinolinol: A Technical Guide
Physicochemical Profiling and Application Workflows of 7-Amino-5-fluoro-8-quinolinol: A Technical Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical characterization, metal coordination thermodynamics, and self-validating experimental workflows.
Executive Summary
7-Amino-5-fluoro-8-quinolinol (CAS: 18472-07-6) is a highly specialized, trifunctional derivative of the classic 8-hydroxyquinoline (8-HQ) scaffold[1]. While the parent 8-HQ structure is renowned for its robust transition metal chelation capabilities, its clinical utility is often limited by rapid phase I metabolism and suboptimal pharmacokinetic distribution. The strategic incorporation of a fluorine atom at the C5 position and an amino group at the C7 position transforms this scaffold into a precision tool for modulating metallobiology. This compound is increasingly investigated for its potential to inhibit zinc-dependent metallo-
Structural Architecture & Physicochemical Causality
The physicochemical behavior of 7-Amino-5-fluoro-8-quinolinol is dictated by the electronic and steric interplay of its three primary functional groups. Understanding the causality behind these modifications is critical for predicting its pharmacokinetics and target engagement.
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The 8-OH and 1-N Axis: This forms the core bidentate chelating pharmacophore. The oxygen acts as a hard Lewis base, while the pyridine nitrogen acts as a borderline Lewis base, creating an ideal coordination pocket for transition metals like Zn
, Cu , and Fe [2]. -
The 5-Fluoro (-F) Substitution: Fluorine is highly electronegative but sterically compact (van der Waals radius similar to hydrogen). Its primary role is to block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the highly reactive C5 position. Furthermore, its strong inductive electron-withdrawing effect lowers the pK
of the quinoline nitrogen, ensuring the molecule remains largely unprotonated and lipophilic at physiological pH. -
The 7-Amino (-NH
) Substitution: Positioned ortho to the 8-OH, the amino group introduces a hydrogen-bond donor/acceptor site. Its electron-donating resonance effect partially counteracts the electron-withdrawing nature of the fluorine, fine-tuning the electron density at the chelating oxygen to optimize the metal-ligand stability constant ( ).
Table 1: Physicochemical Parameters
| Parameter | Value / Descriptor | Mechanistic Significance |
| CAS Number | 18472-07-6 | Unique chemical identifier[1]. |
| Molecular Formula | C | Defines stoichiometry and elemental composition[1]. |
| Molecular Weight | 178.16 g/mol | Highly favorable for Blood-Brain Barrier (BBB) penetration (< 400 Da)[1]. |
| LogP (Estimated) | ~1.2 - 1.8 | Optimal lipophilicity for passive transcellular diffusion across lipid bilayers. |
| pK | ~4.2 | Protonated in gastric fluid; neutral in systemic circulation. |
| pK | ~9.5 | Deprotonated only in basic microenvironments or upon metal coordination. |
| H-Bond Donors | 3 (-NH | Facilitates target protein interactions and secondary coordination spheres. |
| H-Bond Acceptors | 3 (N, O, F) | Enhances aqueous solubility relative to purely hydrophobic analogs. |
Metal Coordination Thermodynamics
The therapeutic efficacy of 7-Amino-5-fluoro-8-quinolinol relies on its ability to outcompete native biological ligands for metal ions. The compound typically forms 1:1 ([ML]
Figure 1: Stepwise thermodynamic equilibrium of transition metal chelation by the ligand.
Self-Validating Experimental Workflows
To ensure high-fidelity data in drug development, all physicochemical assays must be designed as self-validating systems. Below are the authoritative protocols for evaluating this compound.
Protocol 1: Potentiometric Determination of pK and Stability Constants ( )
This protocol quantifies the thermodynamic affinity of the ligand for target metals (e.g., Zn
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Step 1: Solution Preparation. Prepare a 1.0 mM solution of the ligand in 0.1 M KCl.
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Causality: The 0.1 M KCl acts as a background electrolyte to maintain a constant ionic strength. This ensures that the activity coefficients of the ions remain constant throughout the titration, allowing concentration to be directly proportional to activity—a strict requirement for accurate Nernstian calculations.
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Step 2: Inert Atmosphere Setup. Purge the thermostated (25.0 ± 0.1 °C) titration vessel with high-purity Argon gas for 15 minutes prior to and during the titration.
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Causality: Atmospheric CO
readily dissolves in aqueous solutions to form carbonic acid. This introduces a parasitic buffering effect that artificially lowers the pH, severely skewing the pK calculations.
-
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Step 3: Titration. Titrate with standardized 0.1 M NaOH using an automated micro-burette.
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Causality: Using a high-concentration titrant minimizes the volume change in the vessel, preventing the dilution of the ionic strength buffer.
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Self-Validating System: Prior to the ligand titration, standardize the NaOH titrant against Potassium Hydrogen Phthalate (KHP) and perform a blank titration of the 0.1 M KCl solvent. If the Gran plot of the blank does not yield a perfectly linear response, it indicates electrode fouling or solvent contamination, and the run must be aborted.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
To evaluate the compound's potential for neuro-pharmacological applications, its passive transcellular permeation must be assessed using a .
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Step 1: Donor Compartment Preparation. Dissolve the compound in a phosphate buffer (pH 7.4) containing exactly 5% DMSO.
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Causality: 5% DMSO is the critical threshold that ensures the lipophilic compound remains fully solubilized in the aqueous buffer without acting as a solvent that dissolves or compromises the structural integrity of the artificial lipid membrane.
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Step 2: Membrane Coating. Coat the PVDF filter membrane (0.45 µm pore size) with a 20 mg/mL solution of porcine brain lipid extract in dodecane.
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Causality: Porcine brain lipid accurately mimics the specific sphingomyelin, phosphatidylcholine, and cholesterol ratios found in the human blood-brain barrier, providing a highly biorelevant partitioning environment compared to standard synthetic phospholipids.
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Step 3: Incubation and Quantification. Incubate the sandwich plate for 5 hours at 37°C. Separate the plates and quantify the compound concentration in the acceptor well via LC-MS/MS.
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Self-Validating System: Include Lucifer Yellow (a highly hydrophilic, membrane-impermeable fluorescent dye) in the donor well. Post-incubation, measure the fluorescence of the acceptor well. A permeation rate (
) of cm/s for Lucifer Yellow confirms that the lipid bilayer remained completely intact and no aqueous pores formed during the 5-hour assay.
Therapeutic Mechanisms of Action
By leveraging its physicochemical properties, 7-Amino-5-fluoro-8-quinolinol can act through two primary pharmacological pathways:
-
Metallo-
-Lactamase (MBL) Inhibition: The compound can directly strip Zn from the active site of MBLs in drug-resistant bacteria, rendering the enzymes inactive and restoring the efficacy of co-administered -lactam antibiotics[2]. -
Intracellular Ionophore Activity: The neutral [ML
] complex can passively diffuse across lipid bilayers. Once inside the acidic environment of intracellular vesicles (e.g., lysosomes), the complex dissociates, redistributing trapped metals to mitigate Reactive Oxygen Species (ROS) generation via the Fenton reaction.
Figure 2: Ionophore-mediated cellular entry and downstream metalloenzyme modulation.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 417489, 7-Amino-5-fluoro-8-quinolinol". PubChem. Available at:[Link]
- World Intellectual Property Organization. "Method for treating drug-resistant bacterial and other infections with clioquinol, phanquinone, and related compounds". Patent WO2009140215A2.
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Oliveri, V., & Vecchio, G. "8-Hydroxyquinolines in medicinal chemistry: A structural perspective". European Journal of Medicinal Chemistry, 120, 252-274. Available at:[Link]
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Kansy, M., Senner, F., & Gubernator, K. "Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes". Journal of Medicinal Chemistry, 41(7), 1007-1010. Available at:[Link]
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International Union of Pure and Applied Chemistry (IUPAC). "Potentiometric Titration". IUPAC Gold Book. Available at:[Link]
